Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide

Kinase Inhibition Cannabinoid Receptor Covalent Inhibitor Design

N-(1-Benzyl-1H-pyrazol-3-yl)-2-chloroacetamide (CAS 1258641-09-6) is a synthetic pyrazole-acetamide hybrid (C₁₂H₁₂ClN₃O, MW 249.69) featuring a 1-benzylpyrazole core and a reactive 2-chloroacetamide side chain. This scaffold positions the compound at the intersection of two privileged medicinal-chemistry domains: benzylpyrazoles with documented cannabinoid (CB1/CB2) receptor antagonism and chloroacetamides capable of covalent target engagement.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 1258641-09-6
Cat. No. B3365716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide
CAS1258641-09-6
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCl
InChIInChI=1S/C12H12ClN3O/c13-8-12(17)14-11-6-7-16(15-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15,17)
InChIKeySVQHAOXKPRSPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Benzyl-1H-pyrazol-3-yl)-2-chloroacetamide (CAS 1258641-09-6): Core Properties & Comparator Context for Scientific Procurement


N-(1-Benzyl-1H-pyrazol-3-yl)-2-chloroacetamide (CAS 1258641-09-6) is a synthetic pyrazole-acetamide hybrid (C₁₂H₁₂ClN₃O, MW 249.69) featuring a 1-benzylpyrazole core and a reactive 2-chloroacetamide side chain . This scaffold positions the compound at the intersection of two privileged medicinal-chemistry domains: benzylpyrazoles with documented cannabinoid (CB1/CB2) receptor antagonism [1] and chloroacetamides capable of covalent target engagement [2]. Commercially, the compound is typically supplied at ≥95% purity, with a calculated LogP of approximately 2.5, indicating moderate lipophilicity suitable for cell-permeability screening .

Why N-(1-Benzyl-1H-pyrazol-3-yl)-2-chloroacetamide Cannot Be Replaced by a Generic Pyrazole Acetamide in Target-Based Research


Within the pyrazole acetamide class, seemingly conservative structural changes—regioisomerism, N-substituent identity, and side-chain electrophilicity—produce divergent biological profiles that make generic substitution scientifically indefensible [1]. The 3-chloroacetamide regioisomer (target compound) presents the electrophilic warhead at a vector distinct from the 4-chloroacetamide analog, altering the trajectory of covalent bond formation . Furthermore, the benzyl N-substituent confers CB receptor affinity that is absent in the matched tert-butyl/phenyl analog (JAK2 IC₅₀ 3.76 µM), which was inactive in cannabinoid assays [2]. These differences cannot be predicted from molecular formula or purity alone, necessitating compound-specific evidence for procurement decisions in receptor pharmacology, covalent-inhibitor screening, or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-(1-Benzyl-1H-pyrazol-3-yl)-2-chloroacetamide: Selecting the Right Pyrazole Acetamide for Your Assay


Regioisomeric Chloroacetamide Position Determines Kinase vs. Cannabinoid Target Engagement

The 3-chloroacetamide regioisomer (target compound) adopts a geometry that aligns with the CB receptor pharmacophore defined by the 1-benzylpyrazole-3-acetamide patent class (IC₅₀ range 0.1–500 nM) [1]. In contrast, the 4-chloroacetamide regioisomer shows no reported CB activity and instead demonstrates distinct reactivity profiles in chemical-probe applications . Even among 3-substituted analogs, the N-benzyl group is critical: the N-(5-tert-butyl-2-phenyl) analog displays only weak JAK2 inhibition (IC₅₀ 3.76 µM) with no cannabinoid activity, confirming that the benzyl substituent confers target-class specificity [2].

Kinase Inhibition Cannabinoid Receptor Covalent Inhibitor Design Regioisomer Selectivity

Covalent Warhead Reactivity Enables Irreversible Target Modulation Absent in Non-Chlorinated Acetamide Analogs

The 2-chloroacetamide side chain provides a mildly electrophilic carbon capable of nucleophilic substitution by cysteine thiols, enabling irreversible covalent inhibition [1]. This property is absent in the non-chlorinated acetamide analog (N-(1-benzyl-1H-pyrazol-3-yl)acetamide), which can only engage in reversible hydrogen bonding . The chloroacetamide moiety coupled to the pyrazole-3-position confers a unique dual mode of recognition: reversible binding via the benzylpyrazole pharmacophore followed by covalent bond formation, a feature leveraged in T-type calcium channel blocker optimization but not available with the dechlorinated parent compound [2].

Covalent Inhibitor Target Engagement Electrophilic Warhead Chemical Probe

LogP-Driven Membrane Permeability Differentiates from Polar Pyrazole Carboxylic Acid Derivatives

The target compound has a calculated LogP of 2.5, indicating balanced lipophilicity for passive membrane permeability . This contrasts sharply with 1-benzylpyrazole-3-carboxylic acid derivatives (e.g., US6916838 patent compounds), which carry a hydrophilic carboxylate group that significantly reduces LogP and limits blood-brain barrier penetration [1]. The moderate LogP of the target compound aligns with the properties of brain-penetrant T-type calcium channel blockers based on the N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide scaffold, suggesting its suitability for CNS-targeted probe development where carboxylic acid analogs would fail [2].

ADME Lipophilicity Brain Penetration Physicochemical Property

Commercial Availability at Research-Grade Purity with Defined Storage Stability

The target compound is available from multiple suppliers at ≥95% purity with recommended long-term storage in a cool, dry environment . This contrasts with several structurally related pyrazole acetamides that are only available via custom synthesis with extended lead times and unvalidated purity profiles [1]. The standardized purity specification enables immediate use in dose-response assays without additional purification, reducing inter-laboratory variability that can arise from impurity-driven off-target effects .

Procurement Compound Management Purity Specification Stability

High-Impact Application Scenarios for N-(1-Benzyl-1H-pyrazol-3-yl)-2-chloroacetamide: From Bench to Screening Cascade


Cannabinoid Receptor Antagonist Screening and Pharmacological Validation

This compound serves as a direct entry point for CB2/CB1 antagonist lead identification, grounded in the 1-benzylpyrazole-3-acetamide pharmacophore patent class (FR-2887550-A1) with reported IC₅₀ values of 0.1–500 nM [1]. Researchers can employ it as a starting scaffold for optimizing receptor subtype selectivity and peripheral restriction, using the chloroacetamide group as a modular handle for further derivatization.

Covalent Chemical Probe Development for Kinase or Other Cysteine-Containing Targets

The electrophilic chloroacetamide warhead enables structure-based design of irreversible inhibitors targeting non-catalytic cysteines [2]. The benzylpyrazole core provides a rigid, vector-specific scaffold that can be elaborated to achieve selectivity within kinase families, as demonstrated with related pyrazole chloroacetamide inhibitors (e.g., JAK2 IC₅₀ 3.76 µM for a close analog) [3].

CNS-Penetrant Probe Synthesis for Ion-Channel or GPCR Targets

With a calculated LogP of 2.5, the compound possesses physicochemical properties conducive to crossing the blood-brain barrier [1]. This has been validated in the context of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives, which achieved brain penetration as T-type calcium channel blockers [4]. The target compound can be deployed in CNS-targeted phenotypic screens or as a building block for CNS MPO-optimized libraries.

Chemical Biology Tool for Target Deconvolution via Covalent Capture

The chloroacetamide moiety allows the compound to act as an activity-based probe (ABP) for cysteine-reactive targets [2]. When equipped with an alkyne or biotin tag via the benzyl or acetamide positions, it enables pull-down and mass-spectrometry-based target identification in complex proteomes, a capability that non-electrophilic pyrazole analogs cannot provide.

Quote Request

Request a Quote for N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.